2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving suitable precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled with the pyridine ring through a series of nucleophilic substitution reactions, often using methoxy groups as leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole and pyridine rings.
Reduction: Reduction reactions can target the carbonyl group on the thiazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the piperidine and pyridine rings.
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.
Pyridine Derivatives: Compounds with similar pyridine structures but different functional groups.
Uniqueness
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its combination of three distinct ring systems, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-5-4-8-19-17(12)23-11-15-6-9-21(10-7-15)18(22)16-13(2)20-14(3)24-16/h4-5,8,15H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNDZADQUUOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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